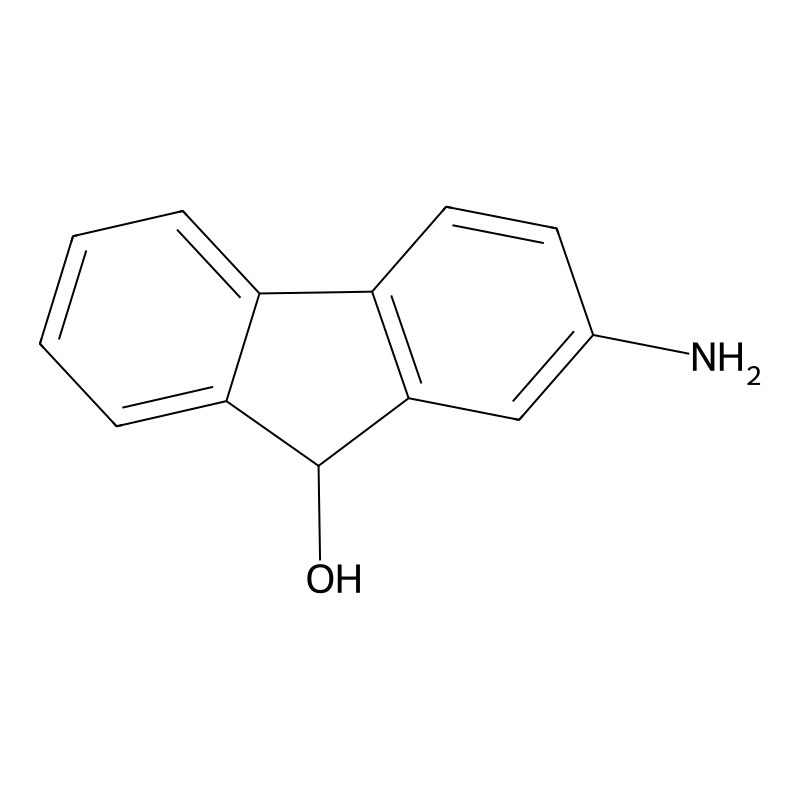

2-AMINO-9-FLUORENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-9-fluorenol, also known as 2-amino-9H-fluoren-9-ol, is an organic compound with the molecular formula and a molecular weight of 211.24 g/mol. This compound features a fluorene backbone with an amino group and a hydroxyl group attached to the 2 and 9 positions, respectively. The presence of these functional groups contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

- Oxidation: The hydroxyl group can be oxidized to form 2-amino-9-fluorenone.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Nitration: Under strong nitrating conditions, the aromatic system can be nitrated, introducing nitro groups at various positions on the fluorene ring.

These reactions highlight the compound's reactivity and potential for further functionalization .

Research indicates that 2-amino-9-fluorenol exhibits notable biological activities, particularly in its ability to interact with nucleic acids. It has been shown to bind to RNA with a binding constant of approximately , suggesting potential applications in RNA-targeted therapies or as a probe in molecular biology . Additionally, studies have explored its fluorescence properties, which could be leveraged in biochemical assays and imaging techniques .

The synthesis of 2-amino-9-fluorenol can be achieved through various methods:

- Reduction of 2-Amino-9-fluorenone: This method involves the reduction of its corresponding ketone using reducing agents such as lithium aluminum hydride.

- Palladium-Catalyzed Coupling Reactions: This approach employs palladium catalysts for coupling reactions involving halogenated fluorene derivatives and amines.

- Direct Amination: Direct amination of fluorene derivatives using ammonia or amine derivatives under specific conditions can yield 2-amino-9-fluorenol.

These methods provide flexibility in synthesizing this compound for research and industrial applications.

2-Amino-9-fluorenol finds applications in various domains:

- Fluorescent Probes: Due to its fluorescence properties, it is used in biochemical assays and as a fluorescent marker.

- Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly targeting RNA-related diseases.

- Material Science: The compound may serve as a building block for synthesizing novel materials with specific optical or electronic properties .

Interaction studies have primarily focused on the binding affinity of 2-amino-9-fluorenol with nucleic acids. The high binding constant indicates that this compound can effectively interact with RNA, making it a candidate for further exploration in therapeutic applications targeting RNA structures or functions. Additionally, studies on its fluorescence quenching behavior have provided insights into its interaction dynamics with other solvents and compounds .

Several compounds share structural similarities with 2-amino-9-fluorenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminofluorene | Lacks hydroxyl group; primarily studied for mutagenicity. | |

| 9-Fluorenol | Similar structure but without amino group; used in organic synthesis. | |

| 2-Amino-9-fluorenone | Oxidized form; exhibits different reactivity patterns. |

Uniqueness: The presence of both amino and hydroxyl groups in 2-amino-9-fluorenol distinguishes it from other similar compounds, enhancing its potential for biological interactions and chemical reactivity compared to its analogs .

Multistep Synthesis Approaches

The preparation of 2-amino-9-fluorenol typically requires sophisticated multistep synthetic strategies that capitalize on the inherent reactivity patterns of the fluorene scaffold [3] [4]. These approaches leverage sequential transformations to introduce both the amino functionality and the hydroxyl group at the appropriate positions within the fluorene framework.

Oxidation-Reduction Sequences (e.g., Fluorene → 9-Fluorenone → 2-Amino-9-fluorenol)

The classical oxidation-reduction sequence represents the most extensively documented pathway for accessing fluorenol derivatives from the parent fluorene compound [3] [4]. This methodology proceeds through a carefully orchestrated two-step transformation that first establishes the ketone functionality followed by selective reduction to the corresponding alcohol.

The initial oxidation step converts fluorene to 9-fluorenone through various oxidative protocols [3] [4]. Air oxidation under basic conditions utilizing sodium hydroxide provides yields ranging from 70-85%, with the reaction proceeding through a mechanism involving hydroxide-mediated hydrogen abstraction followed by molecular oxygen incorporation [5]. The process begins with hydroxide ion acting as a base to remove a hydrogen atom from the fluorene substrate, generating a carbanion intermediate that subsequently reacts with atmospheric oxygen to form the ketone product [5].

Alternative oxidation protocols employ chromium-based oxidizing agents under acidic conditions, achieving yields of 60-75% [3] [6]. Chromium(VI) oxidation demonstrates first-order kinetics with respect to chromium concentration and fractional-order dependence on both hydrogen ion and fluorene substrate concentrations [6]. The oxidation rate order for fluorene derivatives follows the sequence: fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene > 2,7-dichlorofluorene, indicating the influence of halogen substitution on reaction kinetics [6].

A highly efficient liquid-phase oxidation method utilizing dimethylformamide as solvent and potassium hydroxide as catalyst achieves remarkable yields of 98-99% under mild reaction conditions [7]. This protocol operates at temperatures of 30-40°C under atmospheric pressure with reaction times ranging from 0.5-3 hours [7]. The method demonstrates significant advantages including solvent recyclability, mild reaction conditions, and minimal environmental impact [7].

The subsequent reduction step employs sodium borohydride as the reducing agent to convert 9-fluorenone to 9-fluorenol with yields typically ranging from 85-95% [3] [8]. The reduction mechanism proceeds through nucleophilic hydride attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [9]. This two-step process involves initial hydride delivery from sodium borohydride to form a carbon-hydrogen bond, followed by acid-mediated protonation to establish the hydroxyl functionality [9].

| Synthetic Route | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Fluorene → 9-Fluorenone (Air oxidation) | 70-85 | Basic conditions, air, elevated temperature | [3] [4] |

| Fluorene → 9-Fluorenone (Chromate oxidation) | 60-75 | Chromate, acidic conditions | [3] [4] |

| 9-Fluorenone → 9-Fluorenol (Sodium borohydride reduction) | 85-95 | Sodium borohydride, methanol/ethanol | [3] [8] |

| Fluorene oxidation (Dimethylformamide/Potassium hydroxide method) | 98-99 | Dimethylformamide, potassium hydroxide, 30-40°C, air | [7] |

Catalytic Reactions (e.g., Boron Trifluoride-Mediated Amination)

Boron trifluoride-mediated catalytic transformations provide alternative synthetic access to amino-substituted fluorene derivatives through sophisticated amination protocols [10] [11]. Boron trifluoride etherate functions as both a Lewis acid catalyst and a potential fluorine source in various transformation reactions [10] [11]. The compound demonstrates capability as an efficient fluorinating agent in intramolecular aminofluorination reactions of homoallylic amines, mediated by hypervalent iodine(III) reagents at ambient temperature [10] [11].

Advanced synthetic methodologies employ boron trifluoride as a catalyst in reactions involving coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides [12]. These transformations afford highly functionalized, conjugated products through a proposed mechanism involving allene carbocation intermediates [12]. The reaction scope encompasses various N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners [12].

The catalytic cycle involves sequential steps including nucleophilic attack, skeletal rearrangement, and product formation [12]. When conducted in the presence of N-bromosuccinimide, these reactions yield dibrominated products with excellent stereochemical control [12]. The methodology demonstrates broad functional group tolerance and provides access to structurally diverse fluorene derivatives through a single synthetic operation [12].

Alternative Routes and Derivatization

Beyond conventional multistep approaches, alternative synthetic routes offer complementary access to 2-amino-9-fluorenol and related derivatives through distinct mechanistic pathways [1] [13]. These methodologies frequently employ specialized reaction conditions or novel reagent combinations to achieve efficient transformations.

Functional Group Transformations (e.g., Oxidation to 2-Amino-9-fluorenone)

Functional group transformations provide versatile tools for interconverting various fluorene derivatives, particularly enabling the preparation of 2-amino-9-fluorenone through oxidation of the corresponding fluorenol [1] [14]. The oxidation process involves removal of hydrogen atoms from the hydroxyl-bearing carbon to establish the ketone functionality [14].

The transformation typically employs mild oxidizing conditions to preserve the amino substituent while selectively oxidizing the secondary alcohol to the corresponding ketone [14]. Spectroscopic analysis reveals characteristic changes upon oxidation, with the disappearance of both hydroxyl and methine proton signals in the ¹H nuclear magnetic resonance spectrum of the resulting fluorenone product [14].

Reduction of nitro-substituted fluorenone derivatives provides an alternative pathway to amino-containing products [15]. The protocol employs iron powder in ethanol under reflux conditions, achieving yields of 95% for the conversion of 3-nitro-9-fluorenone to 3-amino-9-fluorenone [15]. This methodology demonstrates excellent chemoselectivity, reducing the nitro group while maintaining the ketone functionality intact [15].

| Property | 2-Amino-9-fluorenol | 2-Amino-9-fluorenone | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₁NO | C₁₃H₉NO | [1] [16] |

| Molecular Weight (g/mol) | 197.23 | 195.22 | [1] [16] |

| Melting Point (°C) | 197-199 | 157-160 | [1] [16] |

| Color/Appearance | Pale yellow to brown solid | Orange to brown to dark purple | [2] [16] |

Photochemical and Acid/Base-Mediated Modifications

Photochemical transformations offer unique synthetic opportunities for modifying fluorenol derivatives under mild reaction conditions [17]. Photo-induced reduction of fluoren-9-ol and its acetate derivatives in the presence of aliphatic amines generates fluorene as the major product [17]. The reaction efficiency demonstrates dependence on amine structure, with yields increasing in the order: primary < secondary < tertiary amines [17].

Mechanistic investigations utilizing deuterated reagents reveal that electron transfer followed by proton transfer represents the predominant reaction pathway [17]. This process resembles the photo-induced Birch reduction, involving initial electron transfer to generate radical intermediates, followed by protonation to yield the final reduced product [17]. A minor radical reaction pathway also contributes to the overall transformation [17].

Acid and base-mediated modifications provide additional tools for functional group manipulation within the fluorene framework [18]. These transformations can significantly influence molecular properties including lipophilicity and acid-base characteristics [18]. Fluorination patterns within related compounds demonstrate profound effects on physicochemical properties, with fluorine substitution affecting both hydrophobic surface area and hydrogen-bond basicity of functional groups [18].

The impact of fluorination on acid-base properties proves particularly significant, with fluorine substitution consistently increasing the acidity of conjugate acids [18]. For compounds containing pyridine functionalities, the replacement of carbon-hydrogen bonds with carbon-fluorine bonds results in decreased pKa values, with fluorination adjacent to heteroatoms producing more pronounced effects than terminal substitution [18].

Three-component aminofluorination reactions represent advanced synthetic methodologies for incorporating both amino and fluoro functionalities into organic frameworks [19]. These copper-catalyzed transformations utilize N-bromodialkylamines as electron-rich amino sources and nucleophilic fluoride as the fluoro source [19]. The methodology exhibits excellent functional group tolerance toward various unactivated alkenes and provides access to β-fluoroalkylamines with high regio- and diastereoselectivity [19].

Fluorene Backbone with Substituents (Amino and Hydroxyl Groups)

The molecular architecture of 2-amino-9-fluorenol centers on a fluorene backbone bearing two distinct functional groups: an amino group at the 2-position and a hydroxyl group at the 9-position [2]. The fluorene core consists of two benzene rings connected through a five-membered ring containing a bridgehead carbon atom at position 9. This tricyclic aromatic system provides a rigid, planar framework that serves as the structural foundation for the compound [3] [4].

The amino group (-NH₂) at the 2-position introduces significant electronic effects through its electron-donating properties. When positioned on an aromatic system, the amino group participates in resonance stabilization by donating its lone pair of electrons into the π-system of the benzene ring [5] [6]. This conjugative electron donation (+M effect) typically outweighs the inductive electron-withdrawing effect (-I effect) that nitrogen exhibits due to its higher electronegativity compared to carbon [7] [8]. The result is an overall electron-donating character that activates the aromatic ring toward electrophilic substitution reactions and influences the electronic distribution throughout the molecule.

The hydroxyl group (-OH) at the 9-position represents the other key structural feature, positioned at the bridgehead carbon that connects the two benzene rings. This placement is particularly significant because it disrupts the planarity that would otherwise be maintained across the entire fluorene system [9] [10]. The hydroxyl group introduces both steric and electronic effects: it can participate in hydrogen bonding interactions through both its hydrogen atom (as a donor) and its oxygen atom (as an acceptor), while also exerting a modest electron-withdrawing inductive effect [11] [12] [13].

The combination of these two functional groups creates a unique electronic environment where electron donation from the amino group must be balanced against the electron-withdrawing nature of the hydroxyl group. The spatial separation of these groups—with the amino group in the aromatic periphery and the hydroxyl group at the central bridgehead—allows for distinct local electronic effects while maintaining overall molecular stability [14] [15].

Tautomerism and Conformational Analysis

The structural flexibility of 2-amino-9-fluorenol encompasses both tautomeric equilibria and conformational variations that significantly influence its chemical and physical properties. While the fluorene backbone itself maintains a relatively rigid structure, the presence of the amino and hydroxyl groups introduces opportunities for tautomeric interconversion and conformational changes [16] [17].

The amino group can potentially exist in different tautomeric forms, particularly when considering the possibility of imine-enamine tautomerism in certain chemical environments. However, in the case of 2-amino-9-fluorenol, the primary amino group is directly attached to the aromatic ring, which stabilizes it in its amine form through resonance with the π-system [5]. The electron donation from the amino group into the aromatic system creates a resonance-stabilized structure that strongly favors the amino tautomer over any potential imine forms.

The hydroxyl group at position 9 introduces additional complexity through its ability to undergo intramolecular hydrogen bonding and its influence on the overall molecular conformation [18] [19]. Unlike simple alcohols, the 9-hydroxyl group in fluorene derivatives occupies a unique geometric position that can interact with other parts of the molecule or with external hydrogen bonding partners. The tetrahedral geometry around the sp³-hybridized carbon at position 9 creates a three-dimensional structure that deviates from the otherwise planar fluorene system [3] [10].

Conformational analysis reveals that the molecule can adopt different orientations around the C-9 position, with the hydroxyl group able to point in various directions relative to the fluorene plane. This conformational flexibility is influenced by several factors: intramolecular hydrogen bonding opportunities, steric interactions with the aromatic rings, and intermolecular forces in different environments [20] [21]. The energy barriers between different conformations are typically low enough to allow rapid interconversion at room temperature, though specific conformers may be stabilized in crystal structures or in particular solvents.

The fluorene backbone itself exhibits minimal conformational flexibility due to the constraints imposed by the fused ring system. The two benzene rings maintain a nearly planar arrangement, with only slight deviations from coplanarity that arise from the sp³-hybridized carbon at position 9 [3] [4]. This structural rigidity contributes to the compound's thermal stability and influences its spectroscopic properties by maintaining consistent electronic conjugation across the aromatic system.

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance Spectra (Chemical Shifts and Coupling Patterns)

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of 2-amino-9-fluorenol through characteristic chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra [22] [23]. The compound's NMR signature reflects the unique combination of aromatic, amino, and hydroxyl functionalities within the fluorene framework.

In the ¹H NMR spectrum, the aromatic protons appear in the characteristic downfield region between 7.0-8.0 ppm, with distinct splitting patterns that reflect the substitution pattern on the fluorene rings [24] [25]. The protons on the benzene ring bearing the amino group typically exhibit chemical shifts that are influenced by the electron-donating nature of the substituent. Specifically, protons ortho and para to the amino group experience upfield shifts due to increased electron density, while the proton meta to the amino group maintains a more typical aromatic chemical shift [26].

The hydrogen atom at position 9, attached to the carbon bearing the hydroxyl group, appears as a characteristic singlet in the region of 5.5-6.0 ppm [27] [28]. This chemical shift reflects the deshielding effect of the adjacent oxygen atom while being somewhat upfield compared to typical carbinol protons due to the aromatic environment. The coupling pattern for this proton is typically simple, appearing as a singlet due to the absence of vicinal protons.

The amino group protons present distinctive spectroscopic behavior, appearing as a broad absorption in the region of 4.5-5.5 ppm [24]. These protons are typically exchangeable with deuterium oxide, confirming their assignment to the amino functionality. The broad nature of this signal reflects rapid exchange and the quadrupolar relaxation effects of the nitrogen nucleus.

The hydroxyl proton exhibits variable chemical shift depending on concentration, temperature, and solvent, typically appearing between 2.0-4.0 ppm [27]. Like the amino protons, the hydroxyl proton is exchangeable and may show temperature-dependent line broadening due to exchange processes and hydrogen bonding interactions [19].

¹³C NMR spectroscopy reveals the carbon framework with distinct chemical shifts for different carbon environments [29]. The aromatic carbons appear in the typical aromatic region between 110-155 ppm, with the carbon bearing the amino group showing characteristic upfield shifts due to electron donation. The carbon at position 9, bearing the hydroxyl group, appears in the aliphatic region around 70-80 ppm, reflecting its sp³ hybridization and the deshielding effect of the attached oxygen [28].

The carbonyl region of related fluorenone derivatives provides useful comparative data, with the ketone carbon appearing around 195 ppm, significantly downfield from the alcohol carbon in 2-amino-9-fluorenol [24] [29]. This comparison helps confirm the presence of the secondary alcohol rather than the corresponding ketone.

Coupling patterns in the ¹³C NMR spectrum, when observed in coupled spectra, reveal the substitution patterns and confirm structural assignments. The carbon bearing the amino group typically shows coupling to the amino protons, while the carbon at position 9 shows clear coupling to its attached hydrogen.

Infrared and Raman Spectroscopy (Functional Group Identification)

Infrared and Raman spectroscopy provide complementary vibrational information that enables definitive identification of the functional groups present in 2-amino-9-fluorenol [30]. The vibrational spectrum encompasses characteristic absorptions for the amino group, hydroxyl group, and aromatic system, each contributing distinctive spectral signatures.

The amino group produces several characteristic infrared absorptions that serve as diagnostic features [27] [31]. The N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹, typically manifesting as two bands corresponding to the symmetric and antisymmetric stretching modes of the primary amine. These bands are generally of medium to strong intensity and may show some broadening due to hydrogen bonding interactions. The N-H bending vibration appears in the region around 1600-1650 cm⁻¹, overlapping with aromatic C=C stretching vibrations but distinguishable by its characteristic intensity and position.

The hydroxyl group contributes a broad, strong absorption in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching [27] [19]. The exact position and width of this absorption depend significantly on the degree of hydrogen bonding, with free hydroxyl groups appearing as sharp bands near 3600 cm⁻¹ and hydrogen-bonded hydroxyl groups showing broader absorptions at lower frequencies. In solid state or concentrated solutions, where intermolecular hydrogen bonding is prevalent, this band typically appears as a broad absorption centered around 3300-3400 cm⁻¹.

The aromatic system contributes multiple characteristic absorptions throughout the infrared spectrum [31] [32]. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, typically as multiple weak to medium intensity bands. The aromatic C=C stretching vibrations manifest in the region of 1450-1650 cm⁻¹, often appearing as several bands of varying intensity that reflect the substitution pattern on the rings.

The C-O stretching vibration of the alcohol group appears in the region of 1000-1300 cm⁻¹, typically as a strong absorption [19]. The exact position depends on the molecular environment and can be influenced by hydrogen bonding and the electronic nature of the carbon framework.

Aromatic C-H out-of-plane bending vibrations provide valuable information about the substitution pattern, appearing in the region of 700-900 cm⁻¹ [31]. These absorptions are particularly useful for confirming the substitution pattern on the fluorene rings and can help distinguish between different positional isomers.

Raman spectroscopy complements infrared spectroscopy by providing enhanced sensitivity to certain vibrational modes, particularly those involving changes in polarizability [33] [34]. The aromatic ring breathing modes and C=C stretching vibrations are often more prominent in Raman spectra, providing additional structural confirmation. The fluorene backbone contributes characteristic Raman bands that can be used to confirm the presence of the intact tricyclic system.

Mass Spectrometry (Fragmentation Patterns and Molecular Ion Peaks)

Mass spectrometry of 2-amino-9-fluorenol provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns [22] [35]. The molecular ion peak appears at m/z 197, corresponding to the molecular formula C₁₃H₁₁NO, and serves as the definitive molecular weight confirmation [36] [37].

The fragmentation pattern of 2-amino-9-fluorenol reflects the relative stability of different ionic fragments and the preferred cleavage pathways under electron ionization conditions [24] [38]. The molecular ion peak at m/z 197 typically appears with moderate intensity (20-40% relative intensity), indicating reasonable molecular ion stability under standard ionization conditions.

One of the most significant fragmentation pathways involves the loss of the hydroxyl group (17 mass units) to produce an ion at m/z 180 [28] [37]. This fragment often appears as the base peak or one of the most intense peaks in the spectrum, reflecting the stability of the resulting fluorenyl cation system. The positive charge in this fragment can be delocalized across the aromatic system, providing significant resonance stabilization.

An alternative fragmentation pathway involves the loss of the amino group (16 mass units) to produce an ion at m/z 181 [24]. This fragmentation competes with hydroxyl loss and may appear with significant intensity, though typically somewhat less than the m/z 180 fragment. The loss of ammonia (17 mass units, same as hydroxyl loss) can also occur, leading to potential overlap in the mass spectrum at m/z 180.

The fluorene backbone itself contributes to the fragmentation pattern through the formation of a fluorene cation at m/z 165 [38]. This fragment results from the loss of both the amino and hydroxyl substituents (combined loss of 32 mass units) and represents the intact tricyclic aromatic system. The stability of this fragment reflects the aromatic character of the fluorene cation.

Smaller fragment ions appear throughout the lower mass range, including tropylium ion (m/z 91) and phenyl cation (m/z 77), which are characteristic of aromatic systems undergoing extensive fragmentation [24]. These fragments provide additional confirmation of the aromatic nature of the compound but are less structurally diagnostic.

The fragmentation pattern can be influenced by the ionization method and energy conditions. Under chemical ionization conditions, different fragmentation patterns may be observed, often with enhanced molecular ion stability and reduced fragmentation, providing complementary structural information [39].

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and can distinguish between isobaric compounds. The exact mass of 2-amino-9-fluorenol (197.0841 Da) can be measured with sufficient precision to confirm the presence of the specific elemental composition [36] [40].